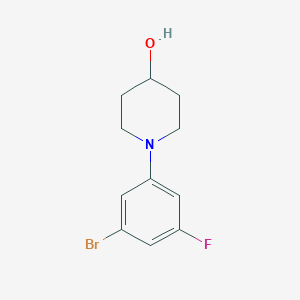

1-(3-Bromo-5-fluorophenyl)piperidin-4-ol

Description

1-(3-Bromo-5-fluorophenyl)piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a 3-bromo-5-fluorophenyl substituent at the 1-position. This compound is structurally characterized by the interplay of halogen atoms (Br and F) on the aromatic ring and the hydroxyl group on the piperidine moiety, which collectively influence its physicochemical properties, biological activity, and synthetic accessibility.

Properties

IUPAC Name |

1-(3-bromo-5-fluorophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c12-8-5-9(13)7-10(6-8)14-3-1-11(15)2-4-14/h5-7,11,15H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVHZIAJTALKGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-fluorophenyl)piperidin-4-ol can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of 3-bromo-5-fluoroaniline with piperidin-4-ol under basic conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-fluorophenyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The aromatic bromine can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.

Major Products Formed:

Oxidation: 1-(3-Bromo-5-fluorophenyl)piperidin-4-one.

Reduction: 1-(3-Fluorophenyl)piperidin-4-ol.

Substitution: 1-(3-Azido-5-fluorophenyl)piperidin-4-ol or 1-(3-Thio-5-fluorophenyl)piperidin-4-ol.

Scientific Research Applications

1-(3-Bromo-5-fluorophenyl)piperidin-4-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluorophenyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The bromo and fluoro substituents on the phenyl ring distinguish 1-(3-Bromo-5-fluorophenyl)piperidin-4-ol from analogs with other halogen or functional group substitutions. For example:

- 1-{1-[(3-Bromo-5-chloro-2-hydroxyphenyl)methyl]piperidin-4-yl}piperidin-4-ol (UL7) incorporates a chlorine atom and a hydroxyl group on the phenyl ring.

Position of Hydroxyl Group on Piperidine

The hydroxyl group at the 4-position of the piperidine ring is critical for interactions with biological targets. Comparatively:

- RB-005 (1-(4-octylphenethyl)piperidin-4-ol) and RB-019 (1-(4-octylphenethyl)piperidin-3-ol) differ only in the hydroxyl position (4 vs. 3). RB-005 exhibits 15-fold selectivity for sphingosine kinase 1 (SK1) over SK2, while RB-019 shows reduced selectivity (6.1-fold). This highlights the importance of the 4-hydroxy group for SK1 inhibition .

- P4MP4 (1-[(piperidin-4-yl)methyl]piperidin-4-ol) lacks an aromatic substituent but retains the 4-hydroxy group, demonstrating activity against Neisseria meningitidis adhesion.

Key Research Findings and Implications

Hydroxyl Position Matters : The 4-hydroxy group on piperidine is superior to the 3-position for target selectivity (e.g., SK1 inhibition) .

Halogen Effects : Bromo and fluoro substituents balance lipophilicity and electronic effects, but adding polar groups (e.g., -OH) may compromise permeability .

Structural Simplicity vs. Complexity : Compounds like P4MP4 achieve biological activity without complex aromatic systems, suggesting that minimalistic analogs of this compound could be explored .

Biological Activity

1-(3-Bromo-5-fluorophenyl)piperidin-4-ol is a halogenated piperidine derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and fluorine atoms on the phenyl group contributes to its reactivity and interaction with biological targets. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H13BrFNO

- Structural Features : The compound consists of a piperidine ring substituted with a bromine atom at the 3-position and a fluorine atom at the 5-position of the phenyl group.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, primarily focusing on functionalizing the piperidine ring. Common synthetic routes include:

- Halogenation Reactions : Incorporating bromine and fluorine into the phenyl group.

- Nucleophilic Substitution : Utilizing various nucleophiles under controlled conditions.

- Characterization Techniques : Techniques such as NMR spectroscopy and HPLC are employed to ensure purity and structural integrity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that halogenated piperidine derivatives possess antibacterial and antifungal activities, particularly against Gram-positive and Gram-negative bacteria. For instance, halogen substituents have been linked to enhanced bioactivity, with minimum inhibitory concentration (MIC) values indicating strong efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Activity Against |

|---|---|---|

| This compound | 0.0039 - 0.025 | S. aureus, E. coli |

| Other Halogenated Derivatives | Varies | Various Bacteria |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In studies involving various cancer cell lines, including squamous cell carcinomas, it demonstrated cytotoxic effects with submicromolar concentrations being effective in inducing apoptosis . The mechanism appears to involve disruption of mitochondrial function and cell cycle arrest.

| Cell Line | CC50 (µM) | Selectivity Index |

|---|---|---|

| Ca9-22 | <0.5 | High |

| HSC-2 | <0.6 | Moderate |

| HGF (Non-malignant) | >10 | Low |

Case Studies

- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of this compound against human cancer cell lines, revealing significant selectivity for malignant cells over non-malignant counterparts .

- Mechanistic Insights : Investigations into the compound's mechanism revealed that it induces mitochondrial membrane potential disruption, leading to apoptosis in cancer cells .

Future Directions

The ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound, particularly its interactions at the molecular level with specific enzymes and receptors involved in disease processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.